molecular formula C18H14N2O3 B2593700 (Z)-2-((4-acetylphenyl)imino)-2H-chromene-3-carboxamide CAS No. 300839-15-0

(Z)-2-((4-acetylphenyl)imino)-2H-chromene-3-carboxamide

Cat. No.: B2593700
CAS No.: 300839-15-0
M. Wt: 306.321
InChI Key: ZTAGMWYIFDFJLC-ZZEZOPTASA-N
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Description

(Z)-2-((4-acetylphenyl)imino)-2H-chromene-3-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the fields of oncology and neurodegenerative diseases. This compound belongs to the class of imino-2H-chromene derivatives, which are recognized for their diverse biological activities. In cancer research, chromene-3-carboxamide derivatives have been identified as potent and competitive inhibitors of AKR1B10, a human aldose reductase-like protein that is a recognized tumour marker and therapeutic target for several cancer types . Related 2-imino-2H-chromene-3-carboxamide compounds have demonstrated promising cytotoxic activity across a range of human cancer cell lines, including MCF-7 (breast), PC-3 (prostate), A-549 (lung), and Caco-2 (colon), showing potency comparable to standard chemotherapeutic agents like 5-fluorouracil and docetaxel . The structural motif of the imino group at the 2nd position of the coumarin nucleus, a key feature of this compound, has been explored through bioisosteric replacement to investigate its effects on cytotoxic efficacy . Furthermore, this class of compounds shows potential in neuroscience research. Imino-2H-chromene-based derivatives are being investigated as multifunctional agents against Alzheimer's disease . These compounds are rationally designed to act as inhibitors of key enzymatic targets involved in the disease's pathology, such as BACE1 (beta-secretase 1), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . The structural similarity to coumarin-3-carboxamide derivatives, which have shown inhibitory activity against acetylcholinesterase, underscores the research value of this compound for developing new neuroprotective therapies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-acetylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-11(21)12-6-8-14(9-7-12)20-18-15(17(19)22)10-13-4-2-3-5-16(13)23-18/h2-10H,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAGMWYIFDFJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((4-acetylphenyl)imino)-2H-chromene-3-carboxamide typically involves the condensation of 4-acetylphenylamine with 3-formylchromone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, and under reflux conditions to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((4-acetylphenyl)imino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of chromene oxides.

    Reduction: Formation of 2-((4-acetylphenyl)amino)-2H-chromene-3-carboxamide.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of (Z)-2-((4-acetylphenyl)imino)-2H-chromene-3-carboxamide typically involves the condensation of 4-acetylphenyl isocyanate with salicylaldehyde derivatives. Variations in substituents on the aromatic ring can lead to different biological activities. For instance, modifications to the chromene structure have been shown to yield compounds with enhanced anticancer properties and improved pharmacological profiles .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of chromene derivatives, including this compound. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : The compound has demonstrated significant activity against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Caco-2 (colon cancer). For example, specific derivatives showed IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil and docetaxel .
  • Mechanisms of Action : The anticancer effects are believed to involve apoptosis induction and cell cycle arrest at various phases, particularly G0-G1 phase arrest in certain derivatives .

Antioxidant Activity

Chromene derivatives are also noted for their antioxidant properties. Studies have reported that some synthesized compounds exhibit strong radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases .

Synthesis and Evaluation of New Derivatives

A study evaluated a series of new chromene derivatives derived from this compound for their biological activities. The synthesized compounds were tested for their cytotoxicity against various cancer cell lines, revealing that some exhibited potent activity with IC50 values below 10 μM .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of chromene derivatives has provided insights into how different substituents affect biological activity. For instance, the introduction of electron-withdrawing groups on the aromatic ring was found to enhance cytotoxicity against cancer cells .

Potential Therapeutic Applications

Given their diverse biological activities, compounds like this compound hold promise for development into therapeutic agents for conditions such as:

  • Cancer Treatment : Due to their cytotoxic effects on cancer cells.
  • Antioxidant Therapies : As potential agents in mitigating oxidative stress.

Mechanism of Action

The mechanism of action of (Z)-2-((4-acetylphenyl)imino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors could trigger signaling pathways that result in antimicrobial or anticancer activities.

Comparison with Similar Compounds

Key Features :

  • Electron-withdrawing acetyl group : Enhances stability and modulates electronic properties.
  • Carboxamide functionality : Improves solubility and hydrogen-bonding capacity.
  • Planar chromene-imino system: Facilitates π-π stacking interactions in biological targets.

Comparison with Structural Analogs

Substituent-Driven Structural Variations

The bioactivity and physicochemical properties of chromene derivatives are highly dependent on substituents. Below is a comparative analysis with close analogs:

Physicochemical Properties

  • Solubility : Carboxamide derivatives generally exhibit higher aqueous solubility than ester or alkyl analogs, aiding bioavailability .
  • Thermal Stability: Imino linkages with electron-withdrawing groups (e.g., acetyl, cyano) enhance thermal stability, as evidenced by melting points >200°C in related compounds .

Biological Activity

(Z)-2-((4-acetylphenyl)imino)-2H-chromene-3-carboxamide, a derivative of chromene, has garnered attention for its diverse biological activities. This article reviews its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is synthesized through the condensation of 4-acetylphenylamine with 3-formylchromone. The resulting structure features a chromene backbone with an imine and carboxamide functional group, which are crucial for its biological activity .

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its minimum inhibitory concentration (MIC) values demonstrate effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species, with reported MIC values ranging from 15.625 to 125 μM . The compound's mechanism involves inhibition of protein synthesis and disruption of biofilm formation, making it a promising candidate for treating resistant bacterial infections .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways, including the inhibition of cell proliferation and induction of cell cycle arrest . The structure-activity relationship (SAR) studies indicate that modifications on the chromene scaffold can enhance its cytotoxicity against various cancer cell lines.

3. Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit inflammatory cytokines, suggesting potential use in inflammatory diseases. The compound may exert its anti-inflammatory effects by modulating the activity of enzymes involved in inflammatory pathways .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It binds to specific enzymes and receptors, modulating their activity and affecting cellular signaling pathways. For instance, it may inhibit enzymes involved in inflammatory responses or bacterial growth, thereby exerting its antimicrobial and anti-inflammatory effects .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Study : A study demonstrated that this compound showed significant antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum biofilm inhibitory concentration (MBIC) significantly lower than conventional antibiotics like ciprofloxacin .
  • Anticancer Research : In a comparative analysis, the compound exhibited higher cytotoxicity against breast cancer cells compared to several known chemotherapeutic agents, indicating its potential as a lead compound in cancer therapy .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared to other chromene derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundSignificantHighModerate
Other Chromene DerivativesVariableModerateLow

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (Z)-2-((4-acetylphenyl)imino)-2H-chromene-3-carboxamide and its analogs?

  • Methodology : Utilize condensation reactions between substituted chromene-3-carboxaldehyde derivatives and 4-acetylaniline, as demonstrated in the synthesis of structurally similar coumarin-imine hybrids . Optimize reaction conditions (e.g., solvent, temperature) using spectroscopic monitoring (¹H NMR, IR) to confirm imine bond formation (C=N stretching at ~1600–1650 cm⁻¹) and Z-configuration via NOESY or X-ray crystallography .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Combine elemental analysis with multi-spectral characterization:

  • ¹H/¹³C NMR : Assign peaks for the chromene backbone (e.g., δ 6.5–8.5 ppm for aromatic protons) and imine proton (δ ~8.2–8.5 ppm) .
  • X-ray crystallography : Resolve π-π stacking interactions between the chromene ring and acetylphenyl group, as observed in analogous structures (e.g., interplanar distances of 3.4–3.6 Å) .
  • HPLC-MS : Confirm molecular ion peaks and absence of byproducts .

Advanced Research Questions

Q. What experimental strategies are effective for studying this compound’s inhibition of AKR1B10 in chemotherapy-resistant cancer models?

  • Methodology :

  • In vitro assays : Use HT29 colon cancer cells (mitomycin-resistant) to measure AKR1B10 activity via NADPH depletion assays. Compare inhibition potency (IC₅₀) with the reference inhibitor (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide .
  • Validation : Confirm target specificity using siRNA knockdown of AKR1B10 and assess reversal of drug resistance via cytotoxicity assays (e.g., MTT) .
  • Metabolic profiling : Quantify lipid peroxidation byproducts (e.g., 4-hydroxynonenal) to link AKR1B10 inhibition to ROS modulation .

Q. How can researchers resolve contradictions in enzyme inhibition data between AKR1B10 and AKR1C isoforms?

  • Methodology :

  • Isoform-specific assays : Use recombinant AKR1B10, AKR1B1, and AKR1C3 enzymes to compare inhibitor selectivity. Include 3-bromo-5-phenylsalicylic acid (AKR1C1/2 inhibitor) as a control .
  • Structural analysis : Perform molecular docking to identify binding site differences (e.g., steric hindrance from the acetylphenyl group in AKR1C isoforms) .
  • Cellular context : Test in MCF7 cells (high AKR1C3 expression) to assess off-target effects on farnesol metabolism .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

  • Methodology :

  • Rodent models : Administer via intravenous/oral routes in Sprague-Dawley rats. Collect plasma samples for LC-MS/MS analysis to determine Cmax, t½, and bioavailability.
  • Toxicity endpoints : Monitor liver/kidney function markers (ALT, creatinine) and histopathology for mitochondrial toxicity, as seen in structurally related chromene derivatives .

Data Analysis & Optimization

Q. How can computational methods enhance the design of derivatives with improved AKR1B10 affinity?

  • Methodology :

  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the acetylphenyl ring) with inhibitory activity using CoMFA/CoMSIA .
  • MD simulations : Analyze binding stability of the Z-configuration in AKR1B10’s active site over 100-ns trajectories .

Q. What strategies mitigate solubility challenges during in vitro testing?

  • Methodology :

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤0.1% v/v) to maintain compound stability without inducing cellular stress .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .

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